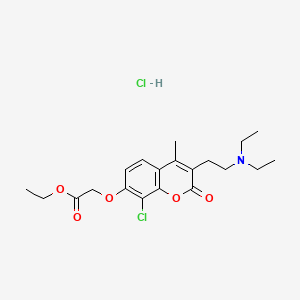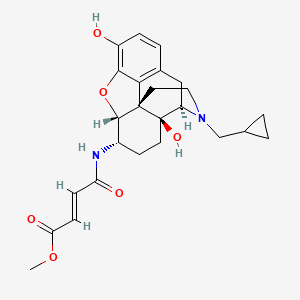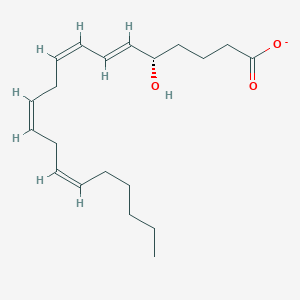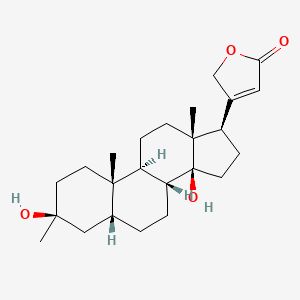
Cloricromen hydrochloride
Übersicht
Beschreibung
Cloricromen (hydrochloride), also known as Cloricromene hydrochloride, is a compound that functions primarily as a platelet aggregation inhibitor. This means it effectively prevents the clumping together of platelets, which is a crucial step in the formation of blood clots. Cloricromen is also known for its coronary vasodilatory properties, making it useful in the treatment of various cardiovascular conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cloricromen involves several key steps:
Base-catalyzed alkylation: Ethyl acetoacetate is alkylated with 2-chlorotriethylamine to form an intermediate compound.
Disulfonation and Chlorination: Resorcinol is disulfonated using 96% sulfuric acid to produce a disulfonic acid, which is then chlorinated with potassium chlorate to yield 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. The sulfonate groups are removed in dilute acid to obtain 2-chlororesorcinol.
Condensation Reaction: An acid-catalyzed condensation reaction between the intermediate from the first step and 2-chlororesorcinol produces another intermediate.
Ether Formation: The phenolic hydroxyl group of the intermediate undergoes ether formation with ethyl bromoacetate to complete the synthesis of Cloricromen.
Industrial Production Methods: The industrial production of Cloricromen follows the same synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Cloricromen can undergo oxidation reactions, particularly at the diethylaminoethyl side chain.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The chlorine atom in Cloricromen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of Cloricromen.
Reduction: Reduced forms of Cloricromen with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Cloricromen hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zur Plättchenaggregation und Vasodilatation verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, die mit Blutgerinnung und Herz-Kreislauf-Gesundheit zusammenhängen.
Medizin: Als potenzieller Therapeutikum zur Vorbeugung von Thrombosen und zur Behandlung von Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt
5. Wirkmechanismus
Cloricromen übt seine Wirkung aus, indem es die Aggregation von Blutplättchen hemmt. Dies erreicht es, indem es in die Signalwege eingreift, die zur Aktivierung und Verklumpung von Blutplättchen führen. Die Verbindung zielt auf bestimmte Rezeptoren auf der Oberfläche der Blutplättchen ab und verhindert die Bindung von Agonisten, die normalerweise die Aggregation auslösen würden. Diese Wirkung trägt dazu bei, die Blutzirkulation aufrechtzuerhalten und die Bildung von Gerinnseln zu verhindern .
Ähnliche Verbindungen:
Carbocromen: Ein Analogon von Cloricromen ohne den Chlor-Substituenten.
Dipyridamol: Ein weiterer Plättchenaggregationshemmer mit vasodilatorischen Eigenschaften.
Ticlopidin: Eine Verbindung, die die Plättchenaggregation über einen anderen Mechanismus hemmt.
Einzigartigkeit von Cloricromen: Cloricromen ist einzigartig aufgrund seiner doppelten Wirkung als Plättchenaggregationshemmer und koronarer Vasodilatator. Diese Kombination von Eigenschaften macht es besonders wirksam bei der Behandlung von Herz-Kreislauf-Erkrankungen, bei denen sowohl Plättchenaggregation als auch Vasokonstriktion problematisch sind .
Wirkmechanismus
Cloricromen exerts its effects by inhibiting the aggregation of platelets. It achieves this by interfering with the signaling pathways that lead to platelet activation and clumping. The compound targets specific receptors on the platelet surface, preventing the binding of agonists that would normally trigger aggregation. This action helps to maintain blood flow and prevent the formation of clots .
Vergleich Mit ähnlichen Verbindungen
Carbocromen: An analogue of Cloricromen without the chlorine substituent.
Dipyridamole: Another platelet aggregation inhibitor with vasodilatory properties.
Ticlopidine: A compound that inhibits platelet aggregation through a different mechanism.
Uniqueness of Cloricromen: Cloricromen is unique due to its dual action as both a platelet aggregation inhibitor and a coronary vasodilator. This combination of properties makes it particularly effective in the treatment of cardiovascular conditions where both platelet aggregation and vasoconstriction are concerns .
Eigenschaften
IUPAC Name |
ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCZJRFQJNGCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046499 | |
| Record name | Cloricromen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74697-28-2 | |
| Record name | Cloricromen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074697282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloricromen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORICROMEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931696CA9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate](/img/structure/B1257073.png)




![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1257081.png)






![2-[3-(4-Hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl-methylazanium](/img/structure/B1257094.png)
